

Understanding the chemical structure of Satigrel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Satigrel

Cat. No.: B1680788

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Structure and Activity of **Satigrel**

This guide provides a detailed overview of the chemical properties, mechanism of action, and experimental characterization of **Satigrel** (E5510), a potent anti-platelet agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Satigrel, identified by the CAS Number 111753-73-2, is a small molecule drug with a molecular weight of 337.37 g/mol .^{[1][2][3]} Its chemical identity is well-defined by established nomenclature and notation systems.

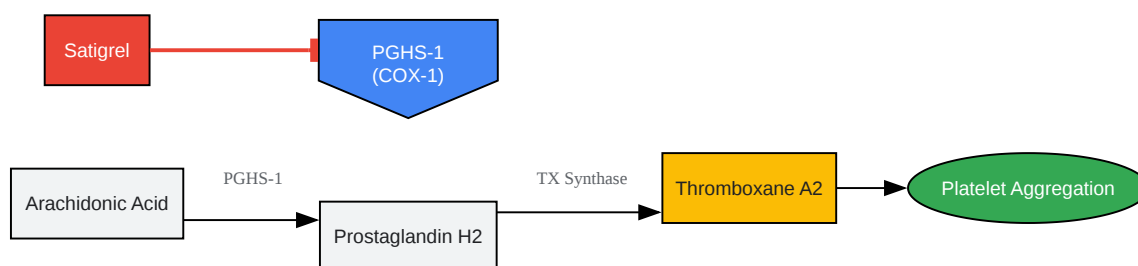
Identifier	Value
IUPAC Name	4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid ^{[2][3][4]}
Canonical SMILES	<chem>N#CC(=C(C1=CC=C(OC)C=C1)C2=CC=C(OC)C=C2)CCC(=O)O</chem> ^[2]
Molecular Formula	C20H19NO4 ^{[1][2]}
CAS Number	111753-73-2 ^{[1][2][3]}
Molecular Weight	337.37 g/mol ^[3]
Monoisotopic Mass	337.13 Da ^[1]

Mechanism of Action and Biological Activity

Satigrel exhibits a dual mechanism of action, functioning as a potent inhibitor of platelet aggregation by targeting two distinct signaling pathways.[4] It selectively inhibits prostaglandin H synthase-1 (PGHS-1) and also demonstrates inhibitory activity against cyclic nucleotide phosphodiesterase (PDE) isozymes.[4][5]

Inhibition of Prostaglandin H Synthase-1 (PGHS-1)

Satigrel is a selective inhibitor of PGHS-1 (also known as cyclooxygenase-1 or COX-1), an enzyme crucial for the synthesis of thromboxane A₂ (TXA₂).[4] TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting PGHS-1, **Satigrel** effectively blocks the conversion of arachidonic acid to prostaglandin H₂, the precursor of TXA₂, thereby suppressing platelet aggregation induced by agents like collagen and arachidonic acid.[4][5]



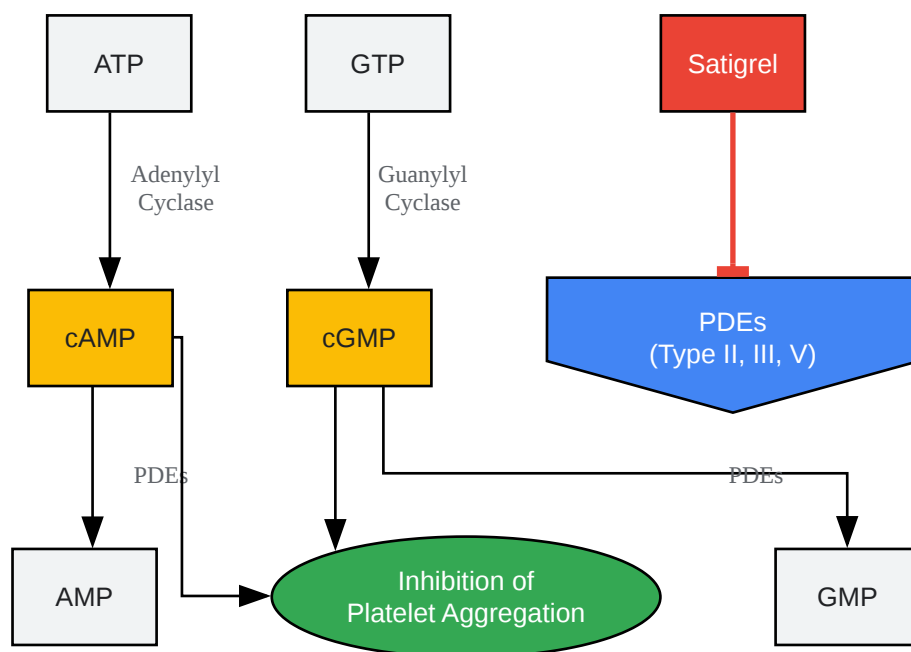
[Click to download full resolution via product page](#)

Caption: **Satigrel**'s inhibition of the PGHS-1 pathway.

Inhibition of Phosphodiesterases (PDEs)

In addition to its effects on the PGHS-1 pathway, **Satigrel** inhibits several phosphodiesterase (PDE) isozymes.[4] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that inhibit platelet activation. **Satigrel** is most potent against Type III PDE, which primarily hydrolyzes cAMP.[4] By inhibiting these PDEs, **Satigrel** leads to an increase in

intracellular cAMP and cGMP levels, which in turn inhibits thrombin-induced platelet aggregation.[4]



[Click to download full resolution via product page](#)

Caption: **Satigrel**'s inhibition of phosphodiesterase (PDE) pathways.

Quantitative Inhibitory Activity

The inhibitory potency of **Satigrel** against various enzyme targets has been quantified, demonstrating its selectivity for PGHS-1 over PGHS-2 and its activity against multiple PDE isoforms.

Enzyme Target	IC50 Value (μM)	Reference
PGHS-1	0.081	[4] [5]
PGHS-2	5.9	[4] [5]
PDE Type II	62.4	[4] [5]
PDE Type III	15.7	[4] [5]
PDE Type V	39.8	[4] [5]

Experimental Protocols

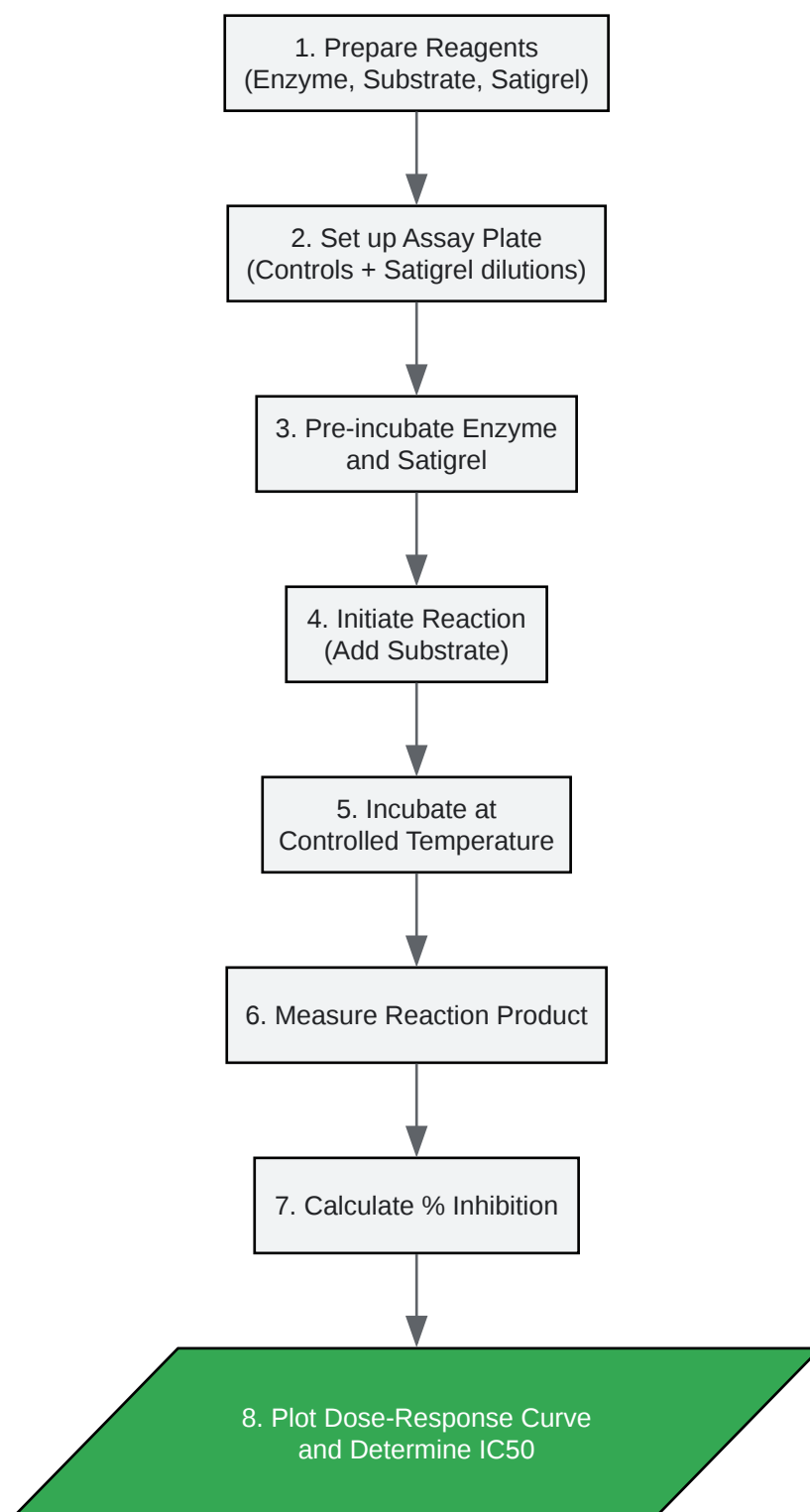
The characterization of **Satigrel** involves standard pharmacological and analytical chemistry workflows. Below are generalized protocols representative of the methods used to determine its inhibitory activity and confirm its structure.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps to determine the IC50 value of an inhibitor like **Satigrel** against a target enzyme (e.g., PGHS-1 or a PDE isozyme).

- Reagent Preparation:
 - Prepare a stock solution of **Satigrel** in a suitable solvent (e.g., DMSO).
 - Prepare a series of dilutions of the **Satigrel** stock solution to create a range of test concentrations.
 - Prepare a solution of the target enzyme (e.g., purified PGHS-1) at a known concentration in an appropriate assay buffer.
 - Prepare a solution of the enzyme's substrate (e.g., arachidonic acid for PGHS-1) at a known concentration.
- Assay Procedure:
 - In a multi-well plate, add the enzyme solution to each well.

- Add the various dilutions of **Satigrel** to the test wells. Add solvent alone to the control wells (0% inhibition) and a known potent inhibitor to the positive control wells (100% inhibition).
- Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature to allow for binding.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Incubate the reaction for a fixed period under optimal conditions.
- Detection and Analysis:
 - Stop the reaction using a chemical quencher or by heat inactivation.
 - Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
 - Calculate the percentage of inhibition for each **Satigrel** concentration relative to the controls.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



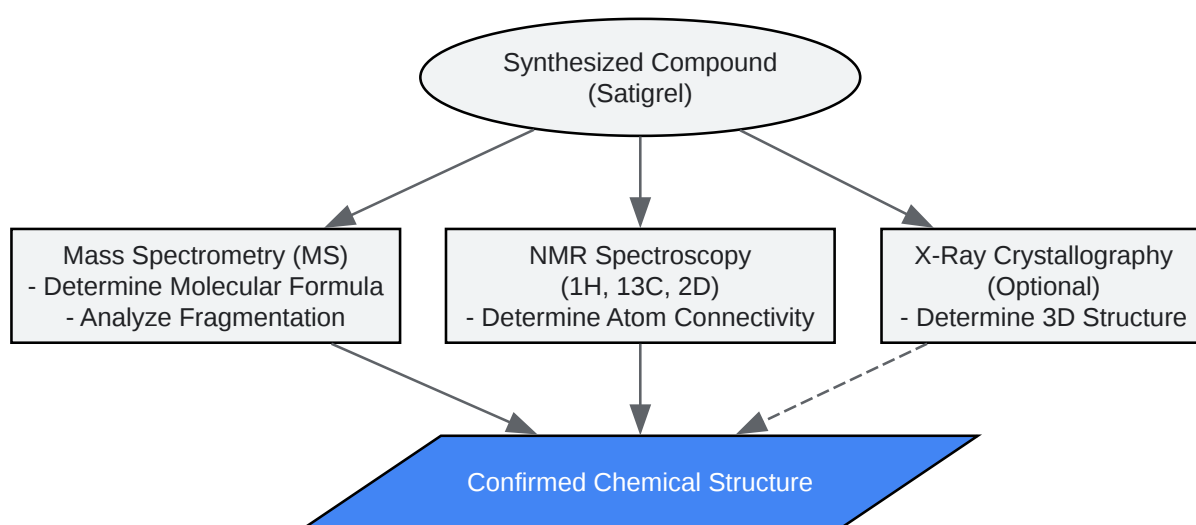
[Click to download full resolution via product page](#)

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Structural Elucidation Workflow

Confirming the chemical structure of a novel compound like **Satigrel** involves a combination of analytical techniques to determine its connectivity, mass, and stereochemistry.

- Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Identifies the number and types of hydrogen atoms in the molecule and their connectivity.
 - ^{13}C NMR: Identifies the number and types of carbon atoms in the molecular framework.
 - 2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms (H-H, C-H), allowing for the complete assembly of the molecular structure.
- X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and absolute stereochemistry.



[Click to download full resolution via product page](#)

Caption: General workflow for chemical structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Satigrel [drugfuture.com]
- 4. Mechanisms of satigrel (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Understanding the chemical structure of Satigrel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680788#understanding-the-chemical-structure-of-satigrel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com